2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one
Description
2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one is a quinazolinone derivative featuring a sulfanyl (-S-) linker connecting the quinazolinone core to a 2,2,6,6-tetramethylpiperidine (TMP) moiety via an ethyl chain. Key spectroscopic data include:
- ^13C NMR (DMSO-d₆): δC 161.5 (C4=O), 156.4 (C2), 148.5 (C6a), 134.5 (C8a), and signals at 57.8, 53.8, 27.5, 25.2, and 23.9 ppm corresponding to the TMP and ethyl chain carbons .
- MS (m/z): Molecular ion peak at 289 (M⁺, 1%), with fragments at 178 (3%), 111 (100%), and 98 (79%) .
The TMP group confers steric bulk and electron-donating properties, which may influence solubility, metabolic stability, and target binding. While initial studies focused on PARP inhibition, subsequent research highlights its relevance as a carbonic anhydrase (CA) inhibitor, particularly against isoforms hCA I, IX, and XII .
Properties
CAS No. |
684276-18-4 |
|---|---|
Molecular Formula |
C19H27N3OS |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H27N3OS/c1-18(2)10-7-11-19(3,4)22(18)12-13-24-17-20-15-9-6-5-8-14(15)16(23)21-17/h5-6,8-9H,7,10-13H2,1-4H3,(H,20,21,23) |
InChI Key |
PNCJIAYWFDDRMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1CCSC2=NC3=CC=CC=C3C(=O)N2)(C)C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-{[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one is a novel quinazolinone derivative that has garnered attention for its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. The incorporation of the 2,2,6,6-tetramethylpiperidine moiety may enhance the biological profile of this compound due to its unique steric and electronic properties.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This indicates that the compound contains a quinazolinone core linked to a sulfanyl group and a piperidine moiety. The presence of the sulfanyl group may contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that the quinazolinone scaffold can inhibit key enzymes involved in cancer progression.
| Study | Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|---|
| Quinazolinone derivative | Breast Cancer | 15.3 | |
| Quinazolinone derivative | Lung Cancer | 10.7 |
Antimicrobial Activity
The antimicrobial properties of quinazolinones are well-documented. The sulfanyl group in this compound may enhance its ability to penetrate bacterial membranes or interact with microbial enzymes.
| Study | Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | E. coli | 32 µg/mL | |
| Similar quinazolinone derivative | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
Quinazolinones have also been explored for their anti-inflammatory effects. The inhibition of cyclooxygenases (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects.
The precise mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer metabolism or inflammation.
- Receptor Interaction: The unique structure may allow it to bind effectively to biological receptors, modulating signaling pathways associated with disease progression.
Case Studies
-
Anticancer Efficacy Study:
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability compared to control groups. The mechanism was attributed to increased apoptosis markers and decreased proliferation rates. -
Antimicrobial Testing:
In vitro tests against common pathogens revealed that the compound exhibited significant bacteriostatic effects. Further studies indicated that it disrupted bacterial cell wall synthesis.
Scientific Research Applications
Chemical Properties and Reactivity
The unique structure of 2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one allows it to participate in various chemical reactions. The presence of the sulfanyl group suggests potential for nucleophilic substitutions, which can be exploited for further functionalization. Quinazolines are known for their ability to undergo diverse reactions that can lead to the synthesis of compounds with enhanced biological activity.
Biological Activities
Quinazoline derivatives have been extensively studied for their biological activities, including:
- Anticancer Properties : Many quinazoline derivatives exhibit cytotoxic effects on cancer cells. Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : This compound has shown promise as an antimicrobial agent against various pathogens. Its structural features may enhance its interaction with microbial targets.
- Anti-inflammatory Activity : Studies suggest that quinazoline derivatives can modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.
Synthetic Approaches
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Formation of Quinazoline Core : The initial step often involves constructing the quinazoline nucleus through cyclization reactions.
- Introduction of Sulfanyl Group : Subsequent steps may involve the introduction of the sulfanyl moiety via nucleophilic substitution or other coupling reactions.
- Functionalization : The final steps may include functionalizing the piperidine moiety to enhance biological activity or solubility.
Case Studies and Research Findings
Several studies have reported on the applications and efficacy of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Research : In a recent investigation reported in Pharmaceutical Biology, the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives with sulfanyl substituents at the C2 position have been extensively studied for CA inhibition. The structural and activity differences between 2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one and analogous compounds are summarized below:
Aliphatic-thio vs. Benzylthio Substituents
Aliphatic-thio derivatives (e.g., compound 15d and analogs):
- Exhibit superior inhibitory activity against hCA IX (KI = 7.1–12.6 nM) compared to benzylthio derivatives (KI = 19.3–93.6 nM) .
- For hCA XII, aliphatic-thio compounds show KI values of 3.1–8.6 nM, outperforming benzylthio analogs (KI = 17.2–71.4 nM) .
- The TMP-ethyl chain in compound 15d likely enhances steric shielding and hydrophobic interactions with CA active sites, improving binding affinity.
- Benzylthio derivatives (e.g., compounds 5–11): Suboptimal activity against hCA I (KI = 229.4–740.2 nM) compared to aliphatic-thio derivatives (KI = 57.8–85.5 nM) . Electron-withdrawing groups (EWGs) like 4-CN or 4-NO₂ on the benzyl moiety improve hCA XII inhibition (KI = 17.2–28.2 nM) but remain less potent than aliphatic-thio analogs .
Key Structure-Activity Relationship (SAR) Findings
Role of the TMP Moiety
The 2,2,6,6-tetramethylpiperidine group:
- Enhances metabolic stability due to hindered oxidation at the piperidine ring .
- May improve solubility in hydrophobic binding pockets of CA isoforms, as evidenced by the high activity of TMP-containing analogs .
Comparison with Other Aliphatic-thio Derivatives
- Compound 15d’s TMP-ethyl chain differs from simpler aliphatic chains (e.g., ethyl or propyl) in analogs 2–4. Despite this, its CA inhibition profile aligns with the trend that bulkier aliphatic substituents enhance activity .
- For example, 2-(ethylthio)quinazolin-4(3H)-one (compound 2) shows KI = 57.8 nM (hCA I) and 3.1 nM (hCA XII), while compound 15d’s TMP group may further optimize these values through improved steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
